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Executive Summary

Diisononyl phthalate (DINP) is a high-production-volume plasticizer used in a wide array of
consumer and industrial products. Its widespread use has led to ubiquitous human exposure,
raising concerns about its potential as an endocrine-disrupting chemical (EDC). This technical
guide provides a comprehensive overview of the current scientific understanding of the
endocrine-disrupting potential of DINP. It synthesizes data from in silico, in vitro, and in vivo
studies, focusing on the estrogen, androgen, thyroid, and steroidogenesis (EATS) pathways, as
well as its interaction with peroxisome proliferator-activated receptors (PPARS). This document
is intended to be a resource for researchers, scientists, and drug development professionals,
offering detailed experimental protocols, quantitative data summaries, and visual
representations of key biological pathways to facilitate a deeper understanding of DINP's
toxicological profile.

Introduction to Diisononyl Phthalate (DINP)

DINP is a complex mixture of branched-chain C9 isomers of phthalic acid esters, primarily used
to impart flexibility to polyvinyl chloride (PVC) plastics[1][2]. Due to its chemical properties and
low volatility, it is found in products such as flooring, wires and cables, toys, and food
packaging materials. Humans are exposed to DINP through ingestion, inhalation, and dermal
contact. Following exposure, DINP is rapidly metabolized to its primary monoester,
monoisononyl phthalate (MINP), and further oxidized to secondary metabolites, which are the
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primary forms excreted in urine[3][4][5]. While DINP does not tend to bioaccumulate, its
constant presence in the environment leads to continuous human exposure[3][4]. The potential
for DINP to interfere with the endocrine system has been the subject of extensive research and
regulatory evaluation.

Data Presentation: Quantitative Analysis of
Endocrine Disruption

The following tables summarize the quantitative data from key studies on the endocrine-
disrupting potential of DINP.

In Vitro Assays
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Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of DINP's

endocrine-disrupting potential. These protocols are based on OECD Test Guidelines and

published research.

In Vitro Assays

Objective: To determine the ability of a chemical to act as an estrogen receptor (ER) agonist
or antagonist.

Cell Line: Stably transfected cell lines expressing the human estrogen receptor alpha
(hER0), such as hERa-HelLa-9903 or VM7Luc4E2, are commonly used[16][17][18][19].

Principle: The assay utilizes a cell line containing the hERa and a reporter gene (e.g.,
luciferase) linked to estrogen response elements (EREs). When an ER agonist binds to the
receptor, it translocates to the nucleus, binds to the EREs, and activates the transcription of
the reporter gene. The resulting product (e.qg., luciferase) can be measured quantitatively[16].

Procedure:
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o Cell Culture: Cells are maintained in appropriate culture medium. Prior to the assay, cells
are cultured in a hormone-free medium (e.g., phenol red-free medium with charcoal-
stripped serum) for a defined period[20].

o Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
attach.

o Exposure: Cells are exposed to a range of concentrations of the test substance (DINP)
and appropriate controls (vehicle, positive control like 17p-estradiol, and for antagonist
mode, a reference anti-estrogen).

o Incubation: The plates are incubated for a specified period (e.g., 24 hours).

o Lysis and Reporter Gene Measurement: After incubation, the cells are lysed, and the
activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

o Data Analysis: The results are expressed as a fold induction over the vehicle control.
EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory
concentration) for antagonists are calculated.

Objective: To assess the potential of a chemical to act as an androgen receptor (AR) agonist
or antagonist.

Cell Line: MDA-kb2 human breast cancer cell line, which endogenously expresses the AR
and is stably transfected with a luciferase reporter gene under the control of an androgen-
responsive promoter[11][21].

Principle: Similar to the ER transactivation assay, this assay measures the ability of a
substance to bind to the AR and induce or inhibit the expression of a reporter gene.

Procedure:

o Cell Culture: MDA-kb2 cells are cultured in appropriate medium. For the assay, they are
transferred to a medium with reduced androgens (e.g., using charcoal-stripped serum).

o Seeding: Cells are plated in 96-well plates.
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o Exposure:

» Agonist Mode: Cells are exposed to a range of concentrations of DINP and controls
(vehicle, positive control like dihydrotestosterone - DHT).

» Antagonist Mode: Cells are exposed to a range of concentrations of DINP in the
presence of a fixed, sub-maximal concentration of DHT. A positive control antagonist
(e.g., flutamide) is also included.

o Incubation: Plates are incubated for a defined period (e.g., 24 hours).
o Lysis and Measurement: Cells are lysed, and luciferase activity is measured.

o Data Analysis: Results are analyzed to determine EC50 for agonists and IC50 for
antagonists.

Objective: To screen for chemicals that affect the production of testosterone and 17f3-
estradiol.

Cell Line: H295R human adrenocortical carcinoma cell line, which expresses all the key
enzymes of the steroidogenic pathway[1][22][23][24].

Principle: This assay quantifies changes in the secretion of steroid hormones into the culture
medium following exposure to a test chemical.

Procedure:

o Cell Culture and Seeding: H295R cells are cultured and seeded into multi-well plates (e.g.,
24-well) and allowed to acclimate for 24 hours[1][3].

o Exposure: Cells are exposed to at least seven concentrations of the test chemical (DINP)
in at least triplicate for 48 hours. Controls include a solvent control, a known inhibitor (e.g.,
prochloraz), and a known inducer (e.g., forskolin) of steroidogenesis[1][3][24].

o Hormone Measurement: After the 48-hour exposure, the culture medium is collected, and
the concentrations of testosterone and 17[3-estradiol are measured using methods like
ELISA or LC-MS/MS[1][24].
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o Viability Assay: The viability of the cells in each well is determined to ensure that observed
effects on hormone production are not due to cytotoxicity.

o Data Analysis: Hormone concentrations are expressed as a fold change relative to the
solvent control. The Lowest-Observed-Effect-Concentration (LOEC) is determined.

Objective: To determine if a chemical can activate peroxisome proliferator-activated
receptors (PPARS).

Cell Line: A suitable host cell line (e.g., COS-1, 293T, or 3T3-L1) is used[6][9][25][26][27][28]
[29][30].

Principle: Cells are transiently transfected with two plasmids: one expressing a chimeric
receptor composed of the ligand-binding domain (LBD) of the PPAR isotype of interest (a, /
0, or y) fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid
containing a reporter gene (e.g., luciferase) under the control of a promoter with response
elements for the DNA-binding domain[9][25][26][27].

Procedure:

o Transfection: Cells are co-transfected with the expression and reporter plasmids. A third
plasmid expressing a different reporter (e.g., Renilla luciferase) can be included as an
internal control for transfection efficiency.

o Exposure: After a recovery period, cells are exposed to various concentrations of the test
substance (DINP or its metabolites) and a positive control ligand for the specific PPAR
isotype.

o Incubation: Cells are incubated for a defined period (e.g., 24 hours).

o Lysis and Measurement: Cells are lysed, and the activity of both reporter genes is
measured.

o Data Analysis: The activity of the primary reporter is normalized to the internal control.
Results are expressed as fold activation over the vehicle control, and EC50 values are
calculated.
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In Vivo Assays

o Objective: To screen for substances with androgenic or anti-androgenic activity in vivo.
e Animal Model: Peripubertal castrated male rats[2][7][8][31][32].

e Principle: The assay is based on the weight changes of five androgen-dependent tissues in
castrated male rats following exposure to a test substance.

e Procedure:
o Animal Preparation: Immature male rats are castrated.
o Dosing:

» Anti-androgen mode: Animals are treated daily for 10 consecutive days with the test
substance (DINP) via oral gavage or subcutaneous injection, in combination with a
reference androgen agonist (e.g., testosterone propionate, TP).

» Androgen mode: Animals are treated with the test substance alone.

o Necropsy: On the day after the last dose, the animals are euthanized, and the following
five androgen-dependent tissues are excised and weighed: ventral prostate, seminal
vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and
Cowper's glands.

o Data Analysis: The weights of the androgen-dependent tissues are compared between the
treated groups and the respective control groups (TP-only for anti-androgen mode,
vehicle-only for androgen mode). A statistically significant decrease in two or more tissue
weights in the anti-androgen mode indicates anti-androgenic activity. A significant increase
in two or more tissue weights in the androgen mode indicates androgenic activity.

» Objective: To assess the effect of in utero exposure to a chemical on the testosterone
production capacity of the fetal testis.

e Animal Model: Pregnant rats (e.g., Sprague-Dawley or Wistar)[4][15][16][33][34][35][36].
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 Principle: Pregnant dams are exposed to the test substance during the critical window of
male reproductive development. Fetal testes are then excised and cultured ex vivo to
measure their testosterone production.

e Procedure:

o Dosing: Timed-pregnant dams are dosed with the test substance (DINP) daily via oral
gavage during the period of sexual differentiation (e.g., gestation days 14-18)[4][15][16].

o Fetal Testis Collection: On a specific gestation day (e.g., GD 18 or 21), fetuses are
collected. The testes from male fetuses are dissected under a microscope.

o Ex Vivo Culture: Individual or pooled testes are incubated in culture medium for a defined
period (e.g., 3 hours)[4][15][16].

o Testosterone Measurement: The concentration of testosterone in the culture medium is
quantified by radioimmunoassay (RIA) or ELISA.

o Data Analysis: Testosterone production is typically normalized to the number of testes or
testicular protein content and compared between treated and control groups.
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Discussion and Weight of Evidence

The assessment of DINP's endocrine-disrupting potential is complex, with varying results
across different models and endpoints. A weight-of-evidence approach, as recommended by
regulatory bodies like ECHA and EFSA, is crucial for a comprehensive evaluation[33][34][35]
[37].

» Estrogen Pathway: The evidence for DINP-mediated disruption of the estrogen pathway is
weak. In vitro assays consistently show negligible estrogenic activity, and in vivo studies like
the uterotrophic assay have been negative[6][7][10].

e Androgen Pathway: The data on the androgen pathway is more mixed. While DINP does not
appear to be a classical AR binder or agonist, some in vitro and in vivo evidence suggests
anti-androgenic potential[1][2][6]. The most consistent finding is the reduction of fetal
testicular testosterone production in rats, albeit at high doses and with lower potency
compared to other phthalates like DEHP[10][15][16]. Some studies have reported effects like
increased nipple retention and reduced anogenital distance in male offspring, which are
indicative of anti-androgenic action during development[11][12]. However, other studies,
including two-generation reproductive toxicity studies, did not find significant effects on male
reproductive development or fertility[13].

e Thyroid Pathway: There is a notable data gap regarding the effects of DINP on the thyroid
pathway in vivo[34]. While some studies have explored associations between phthalate
exposure and thyroid function in humans, more targeted research on DINP is needed to
draw firm conclusions.

o Steroidogenesis: In vitro studies using the H295R cell line have yielded inconsistent results
regarding DINP's effect on steroid hormone synthesis[1][2][8]. The lack of a clear,
reproducible effect makes it difficult to conclude a direct and significant impact on
steroidogenesis.

e PPAR Activation: DINP and its metabolites have been shown to activate PPARa, particularly
in rodents[14]. This activation is linked to liver effects, such as increased liver weight and
peroxisome proliferation, which are characteristic responses to PPARa agonists in these
species. The relevance of this mode of action to human health is a subject of ongoing
scientific debate.
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Conclusion

Based on the current body of scientific evidence, diisononyl phthalate (DINP) does not
appear to be a potent endocrine disruptor, particularly concerning the estrogen and thyroid
pathways. The evidence for anti-androgenic effects is mixed, with some studies demonstrating
effects on fetal testosterone production and male reproductive development in rodents,
although typically at high doses and with less potency than other regulated phthalates. The
activation of PPARa by DINP is a well-documented effect in rodents, but its direct relevance to
human endocrine disruption remains to be fully elucidated.

Further research is warranted to address the existing data gaps, particularly concerning the
thyroid pathway and the mechanisms underlying the observed anti-androgenic effects at high
exposure levels. For drug development professionals, understanding the nuanced toxicological
profile of DINP is essential when evaluating its use in materials that may come into contact with
pharmaceutical products. This technical guide provides a foundational resource for navigating
the complex data landscape surrounding the endocrine-disrupting potential of DINP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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